molecular formula C18H26N2O2 B4457454 N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide

Cat. No.: B4457454
M. Wt: 302.4 g/mol
InChI Key: HADHARYQZRGXJM-UHFFFAOYSA-N
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Description

N-{3-[3-(Dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research. The structure of this compound features a cyclohexanecarboxamide core linked to a phenyl ring, which is further substituted with a 3-(dimethylamino)-3-oxopropyl chain. This specific molecular architecture is characteristic of compounds investigated for their potential to modulate biological targets. Similar structural motifs, such as the phenylcyclohexanecarboxamide group, are present in compounds studied for various biological activities (Lemmerer & Michael, 2008) . Researchers are exploring this compound primarily in preclinical settings to elucidate its physical and chemical properties, solubility, and stability. Its potential mechanism of action and specific research applications are currently under investigation and have not been confirmed in the available scientific literature searched. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-20(2)17(21)12-11-14-7-6-10-16(13-14)19-18(22)15-8-4-3-5-9-15/h6-7,10,13,15H,3-5,8-9,11-12H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADHARYQZRGXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-(dimethylamino)-3-oxopropyl chloride with 3-aminophenylcyclohexanecarboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl and cyclohexanecarboxamide moieties provide structural stability and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Halogen-Substituted Cyclohexanecarboxamides

Compounds such as N-(3-chlorophenyl)cyclohexanecarboxamide () and its derivatives (e.g., 4-chloro, 2-bromo analogs) share the cyclohexanecarboxamide core but differ in halogen substituents on the phenyl ring. Key comparisons include:

Compound Name Substituent Position/Type Biological Activity Key Findings References
N-(3-chlorophenyl)cyclohexanecarboxamide 3-Cl on phenyl Under investigation Enhanced metabolic stability vs. 4-Cl analogs
N-(4-bromophenyl)cyclohexanecarboxamide 4-Br on phenyl Antimicrobial Higher logP (lipophilicity) vs. 3-Cl

The position of halogen atoms significantly impacts bioactivity and pharmacokinetics. For instance, meta-substituted derivatives (e.g., 3-Cl) may exhibit better solubility than para-substituted analogs due to reduced symmetry .

Dimethylamino-Containing Analogs

Compounds with dimethylamino groups, such as N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide (), highlight the role of this group in modulating receptor binding:

Compound Name Structural Features Biological Activity Key Findings References
N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide Dimethylamino-oxopropyl + cyclohexane Hypothesized enzyme inhibition Potential CNS activity due to amine group
N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-furamide Dimethylamino-oxopropyl + furan Analgesic (preliminary) Higher solubility vs. non-amine analogs

The dimethylamino group enhances solubility and may facilitate interactions with charged residues in biological targets, such as ion channels or G-protein-coupled receptors .

Heterocyclic and Multi-Ring Derivatives

Compounds like N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide () and N-[3-(acetylamino)phenyl]-1,3-dioxo-2-(3-phenylpropyl)isoindole-5-carboxamide () incorporate additional heterocycles:

Compound Name Structural Features Biological Activity Key Findings References
N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide Tetrazole + cyclohexane Xanthine oxidase inhibition IC₅₀ = 0.8 µM (vs. allopurinol: 1.2 µM)
N-[3-(acetylamino)phenyl]-...isoindole-5-carboxamide Isoindole + acetylaminophenyl Anticancer (in vitro) Apoptosis induction in HeLa cells

The addition of heterocycles (e.g., tetrazole, isoindole) introduces diverse electronic properties and binding modes. For example, tetrazole analogs mimic carboxylic acids, enhancing target affinity , while isoindole derivatives may intercalate DNA .

Substituent Position and Bioactivity

and emphasize the importance of substituent positioning:

  • N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide () shows distinct activity compared to its 3-acetylamino-4-methoxy analog due to altered hydrogen-bonding capacity.
  • N-(3-amino-4-chlorophenyl)cyclohexanecarboxamide () exhibits redox activity (via amino and chloro groups), enabling applications in prodrug design.

Biological Activity

N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the modulation of G-protein coupled receptors (GPCRs). This article reviews the biological activity of this compound, synthesizing data from various studies, patents, and research findings.

Chemical Structure

The compound can be described structurally as follows:

  • Chemical Formula : C18_{18}H26_{26}N2_{2}O2_{2}
  • Molecular Weight : 302.41 g/mol

The presence of a dimethylamino group and a cyclohexanecarboxamide moiety suggests potential interactions with biological targets, particularly in neuropharmacology and metabolic pathways.

1. Modulation of GPCRs

Research indicates that compounds similar to this compound can act as modulators of GPCRs. Specifically, they may function as agonists or antagonists for receptors involved in metabolic regulation, such as the glucagon-like peptide-1 receptor (GLP-1R) .

Table 1: GPCR Modulation Effects

CompoundReceptor TypeActivity TypeReference
This compoundGLP-1RAgonist/Antagonist
Similar CompoundsVarious GPCRsAgonistic Effects

2. Neuroprotective Effects

Studies on related compounds have shown neuroprotective effects against oxidative stress-induced neuronal cell death. For instance, derivatives with similar structural features demonstrated significant suppression of neuronal cell death in vitro, suggesting that this compound may exhibit similar properties .

Table 2: Neuroprotective Studies

CompoundCell LineAssay TypeResult
Related CompoundsNeuronal Cells (e.g., SH-SY5Y)Lactate Dehydrogenase AssaySignificant suppression of cell death

Case Studies

Several studies have explored the biological activities of compounds related to this compound:

  • Study on Neuroprotection : A study evaluated the neuroprotective effects of oxindole derivatives, revealing that certain structural modifications led to enhanced protective effects against oxidative damage .
  • GPCR Modulation Study : Research on similar compounds indicated their potential as therapeutic agents for metabolic disorders by modulating GPCR pathways .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide, and what are the critical reaction parameters?

The synthesis typically involves multi-step reactions, including:

  • Acylation : Introduction of the dimethylamino-3-oxopropyl group via condensation reactions using dimethyl formamide dimethyl acetal (DMF-DMA) as a key reagent .
  • Cyclohexanecarboxamide Coupling : Amide bond formation between the substituted phenyl moiety and cyclohexanecarboxylic acid derivatives, often catalyzed by coupling agents like EDCI or HOBt.
  • Critical Parameters : Temperature (60–100°C), solvent choice (polar aprotic solvents like DMF or THF), and reaction time (12–24 hours) significantly impact yield and purity .

Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene reduces side reactions in alkylation steps .
  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) improve reaction efficiency in acylation and coupling steps .
  • pH Control : Maintaining pH 7–8 during amide bond formation minimizes hydrolysis .
  • Purification Methods : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures >95% purity .

Basic: What characterization techniques are essential for confirming the structure and purity of the compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm) .
  • Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and dimethylamino N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>98% by reverse-phase C18 columns) .

Advanced: What computational methods are used to predict the biological activity and molecular interactions of this compound?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to target enzymes (e.g., dihydrofolate reductase [DHFR]) to identify key interactions (e.g., hydrogen bonds with Asp27 and Tyr121) .
  • QSAR Models : Quantitative structure-activity relationship (QSAR) analyses correlate substituent electronegativity or steric bulk with cytotoxicity (e.g., IC₅₀ values against MCF-7 cells) .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time (RMSD < 2 Å over 50 ns) .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (GHS H335) .
  • Spill Management : Collect solid waste in sealed containers; avoid aqueous discharge .
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap .

Advanced: How does structural modification of the dimethylamino or cyclohexanecarboxamide moieties influence the compound's pharmacological profile?

  • Dimethylamino Group :
    • Electron-Withdrawing Substituents (e.g., -CF₃): Reduce basicity, enhancing blood-brain barrier permeability .
    • Bulkier Groups (e.g., piperidine): Alter binding to hydrophobic pockets in DHFR, reducing IC₅₀ values .
  • Cyclohexanecarboxamide :
    • Ring Saturation : Fully saturated cyclohexane improves metabolic stability compared to aromatic analogs .
    • Substitution at Phenyl Position : Electron-donating groups (e.g., -OCH₃) enhance solubility but may reduce target affinity .

Advanced: What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how do results compare with structural analogs?

  • Cell Viability Assays :
    • MTT Assay : Test cytotoxicity against MCF-7 (breast cancer) and HePG-2 (liver cancer) cell lines. IC₅₀ values range from 12–45 µM, outperforming naphthoyl-substituted analogs (IC₅₀ 50–80 µM) .
  • Enzyme Inhibition :
    • DHFR Activity Assay : Competitive inhibition with Ki values of 0.8–1.2 µM, comparable to methotrexate derivatives .
  • Comparative Data :
Compound IC₅₀ (MCF-7) DHFR Ki (µM)
Target Compound18.5 µM0.9
Naphthoyl Analog 52.3 µM2.4
Methotrexate (Control) 0.03 µM0.02

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide
Reactant of Route 2
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N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}cyclohexanecarboxamide

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